molecular formula C8H8F2O2 B8560912 2,2-Difluoro-1-(4-hydroxyphenyl)ethanol

2,2-Difluoro-1-(4-hydroxyphenyl)ethanol

Cat. No.: B8560912
M. Wt: 174.14 g/mol
InChI Key: AKGWEMXWSCPYNG-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-hydroxyphenyl)ethanol is a chemical compound of significant interest in advanced organic and medicinal chemistry research. Compounds featuring a difluoroethanol group attached to an aromatic ring, such as this one, are valuable building blocks in synthetic chemistry. The presence of both the phenolic hydroxyl and the difluoroethanol functional groups on the benzene ring makes it a versatile precursor for the development of more complex molecular architectures. This structural motif is particularly relevant in pharmaceutical research. Small molecules containing a 2,2-difluoro-1-phenylethanol scaffold have demonstrated potent bioactivity in preclinical studies. For instance, related compounds have been investigated as a new class of anticancer agents that act through a unique mechanism, such as the hyperactivation of the anticipatory unfolded protein response (a-UPR) in specific cancer cell types . The difluoro group can significantly alter the compound's electronic properties and metabolic stability, making it a critical functional group for optimizing drug-like properties in lead compounds. Researchers may utilize this compound as a key intermediate in the synthesis of potential therapeutics, protease inhibitors, or specialized materials science applications. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

4-(2,2-difluoro-1-hydroxyethyl)phenol

InChI

InChI=1S/C8H8F2O2/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,7-8,11-12H

InChI Key

AKGWEMXWSCPYNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Key Features Reference
2,2-Difluoro-1-(4-hydroxyphenyl)ethanol C₈H₇F₂O₂ -OH (para), -CF₂CH₂OH Novel scaffold with potential hydrogen-bonding and metabolic stability
2-(4-Hydroxyphenyl)ethanol (Tyrosol) C₈H₁₀O₂ -OH (para), -CH₂CH₂OH Natural antioxidant; lacks fluorines, lower lipophilicity
1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol C₉H₉ClF₂O -Cl, -CH₃ (meta), -CF₂CH₂OH Increased lipophilicity; halogen substituents may enhance binding affinity
1-(4-Fluorophenyl)ethanol C₈H₉FO -F (para), -CH₂CH₂OH Single fluorine; reduced steric hindrance compared to difluoro analogs
Key Observations:
  • Fluorination Effects: The difluoroethanol group in this compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like tyrosol.
  • Hydroxyl Group: The para-hydroxyl group enables hydrogen bonding, similar to tyrosol, which is critical for antioxidant activity.
  • Halogen vs.
Antioxidant Potential
  • Tyrosol (2-(4-Hydroxyphenyl)ethanol): Demonstrates well-documented antioxidant and anti-inflammatory effects, attributed to its phenolic hydroxyl group. It scavenges free radicals via hydrogen donation .
  • This compound: While direct data is unavailable, fluorination may modulate its redox behavior. Fluorine’s electron-withdrawing effect could reduce radical scavenging efficacy compared to tyrosol but improve stability in biological systems .
Enzymatic Interactions
  • 1-(4-Hydroxyphenyl)-ethanol dehydrogenase: This enzyme catalyzes the oxidation of 1-(4-hydroxyphenyl)ethanol to ρ-hydroxyacetophenone. The difluoro variant may resist enzymatic degradation due to C-F bond strength, altering metabolic pathways .
Novel Scaffolds in Drug Discovery

Physicochemical Properties

Limited data exists for the target compound, but inferences can be drawn:

  • Solubility : The hydroxyl group enhances water solubility, while fluorines increase lipid solubility, creating a balance suitable for drug delivery.
  • Thermal Stability: Fluorine’s strong bond strength likely improves thermal stability compared to non-fluorinated analogs .

Q & A

Q. How can the synthesis of 2,2-difluoro-1-(4-hydroxyphenyl)ethanol be optimized to improve yield and purity?

Methodological Answer: Optimization should focus on substituent effects and reaction conditions. For example:

  • Vary the position of fluorine substituents on the phenyl ring to assess steric/electronic effects on reaction kinetics .
  • Use sodium 2-chloro-2,2-difluoroacetate as a fluorinating agent under controlled pH (cesium carbonate as base) in DMF, monitoring gas evolution to avoid side reactions .
  • Purify intermediates via column chromatography (hexanes/ethyl acetate) and validate purity via HPLC (>95% purity threshold) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : Use 19F^{19}\text{F} NMR to confirm fluorine positions and 1H^{1}\text{H} NMR to resolve hydroxyl proton coupling patterns. Compare chemical shifts with analogs like 2,2-difluoro-1-(3-fluorophenyl)ethanol (δ 4.8–5.2 ppm for -CH2_2F2_2) .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol .
  • FT-IR : Identify O-H (3300–3500 cm1^{-1}) and C-F (1100–1200 cm1^{-1}) stretches .

Q. How does the difluoroethanol moiety influence the compound’s solubility and reactivity?

Methodological Answer:

  • Solubility : The -CF2_2 group increases hydrophobicity; test solubility in DMSO, methanol, and aqueous buffers (pH 2–9) to identify optimal solvents for biological assays .
  • Reactivity : Fluorine’s electronegativity stabilizes adjacent carbocations, enabling nucleophilic substitutions. Compare reaction rates with non-fluorinated analogs in SN2_2 reactions (e.g., using LiAlH4_4 reductions) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory bioactivity results in cellular assays?

Methodological Answer:

  • Hypothesis Testing : If bioactivity varies across cell lines (e.g., cancer vs. normal), perform dose-response curves (0.1–100 µM) with controls for membrane permeability (e.g., using propidium iodide).
  • Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain reduced efficacy in vivo .
  • Computational Docking : Model interactions with targets like tyrosine kinases using AutoDock Vina; compare binding affinities with 2,2-difluoro-1-(3-methoxyphenyl)ethanol .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 to compute Fukui indices for electrophilic/nucleophilic sites. For example, the hydroxyl group’s oxygen may show higher nucleophilicity (f^- > 0.1) .
  • Solvent Effects : Simulate reaction pathways in polar (water) vs. aprotic (DMF) solvents to predict regioselectivity in esterification or etherification .

Q. What experimental strategies resolve discrepancies in stability studies under varying pH?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (HCl 0.1 M), basic (NaOH 0.1 M), and oxidative (H2_2O2_2 3%) conditions at 40°C for 24 hours. Monitor degradation via LC-MS; identify products like 4-hydroxyphenylacetic acid .
  • Kinetic Modeling : Fit degradation data to first-order kinetics to calculate half-lives (t1/2_{1/2}) and activation energy (Ea_a) using Arrhenius plots .

Q. How can reaction intermediates be isolated and characterized during multi-step synthesis?

Methodological Answer:

  • Quench and Extract : Halt reactions at 50% completion (TLC monitoring), extract intermediates with dichloromethane, and purify via flash chromatography .
  • In Situ Spectroscopy : Use ReactIR to track intermediates like 2,2-difluoro-1-(4-hydroxyphenyl)ethanone (C=O stretch ~1700 cm1^{-1}) .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?

Methodological Answer:

  • Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC50_{50} values. Report 95% confidence intervals and compare via ANOVA (p < 0.05) .
  • Synergy Analysis : For combination therapies, use the Chou-Talalay method to compute combination indices (CI < 1 indicates synergy) .

Q. How do solvent polarity and temperature affect reaction kinetics in fluorination steps?

Methodological Answer:

  • Arrhenius Studies : Conduct reactions at 25°C, 40°C, and 60°C in DMF, THF, and acetonitrile. Calculate rate constants (k) and plot ln(k) vs. 1/T to determine Ea_a .
  • Kamlet-Taft Parameters : Correlate solvent polarity (π*) with reaction rates; polar aprotic solvents (DMF, π* ~0.88) typically accelerate fluorinations .

Q. What validation protocols ensure reproducibility in analytical methods (e.g., HPLC, GC)?

Methodological Answer:

  • System Suitability : Test column efficiency (N > 2000 plates), tailing factor (<2), and repeatability (%RSD < 2% for retention times) .
  • Cross-Validation : Compare HPLC (C18 column, 0.1% TFA in water/acetonitrile) with GC-MS (HP-5MS column) for quantification .

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